molecular formula C13H22ClN5 B1390301 Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride CAS No. 1185301-80-7

Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride

Cat. No.: B1390301
CAS No.: 1185301-80-7
M. Wt: 283.8 g/mol
InChI Key: BWRARCFWBXYPAX-UHFFFAOYSA-N
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Description

Nomenclature and Identification Parameters

Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride is a structurally complex nitrogen-containing heterocyclic compound. Its systematic IUPAC name reflects its fused bicyclic core: a pyrido[3,4-d]pyrimidine system with partial saturation at the 5,6,7,8-positions. Key substituents include a methyl group at the 7-position, a pyrrolidin-3-yl group at the 2-position, and a methylamine moiety at the 4-position. The hydrochloride salt enhances solubility for pharmacological applications.

Molecular Formula : C₁₃H₂₂ClN₅
Molecular Weight : 283.80 g/mol
Structural Features :

  • Pyrido[3,4-d]pyrimidine core : A bicyclic system comprising fused pyridine and pyrimidine rings.
  • Tetrahydro modification : Saturation at the 5,6,7,8-positions reduces aromaticity, altering electronic properties.
  • Substituents : Methyl (C-7), pyrrolidin-3-yl (C-2), and methylamine (C-4) groups introduce steric and electronic diversity.

The compound’s SMILES string (CNC1=NC(C2CCNC2)=NC3=C1CCN(C3)C.Cl) and InChI key (BWRARCFWBXYPAX-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies.

Historical Context in Heterocyclic Chemistry

Pyrido[3,4-d]pyrimidines emerged as a focus of medicinal chemistry in the early 21st century due to their structural similarity to purines and pyrimidines, enabling interactions with biological targets. Initial work on pyrido[3,4-d]pyrimidine derivatives in the 2000s explored their kinase inhibitory potential, particularly against monopolar spindle 1 (MPS1), a target in oncology. The introduction of saturated variants, such as 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, marked a shift toward improving metabolic stability and solubility.

The specific substitution pattern of this compound—combining a pyrrolidine ring and methyl groups—reflects iterative optimization efforts. For instance, methyl groups at strategic positions were found to suppress cytochrome P450-mediated metabolism in related compounds, a discovery critical for advancing preclinical candidates.

Position within Pyrido[3,4-d]pyrimidine Chemical Family

This compound belongs to the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine subclass, distinguished by its partially saturated core. Compared to fully aromatic analogs, saturation reduces planarity, potentially enhancing binding selectivity in biological systems. Key structural comparisons include:

Feature This Compound Aromatic Analog (e.g., pyrido[3,4-d]pyrimidine)
Core Saturation 5,6,7,8-tetrahydro Fully unsaturated
Conformational Flexibility Higher Rigid
Metabolic Stability Improved Often lower

The 7-methyl and 2-pyrrolidin-3-yl groups further differentiate it from simpler derivatives. These modifications likely influence pharmacokinetic properties, as seen in related compounds where pyrrolidine rings enhance target affinity.

Significance in Nitrogen-Containing Heterocycle Research

Nitrogen-containing heterocycles dominate medicinal chemistry due to their prevalence in biological systems. This compound exemplifies three strategic design principles:

  • Saturation for Solubility : Partial saturation addresses the poor solubility of fully aromatic heterocycles, a common limitation in drug development.
  • Steric Shielding : The 7-methyl group may block metabolic hotspots, as demonstrated in pyrido[3,4-d]pyrimidine kinase inhibitors where methyl groups reduced hepatic clearance.
  • Pharmacophore Integration : The pyrrolidine ring introduces a chiral center, enabling stereoselective interactions with targets such as G protein-coupled receptors or enzymes.

Recent studies highlight its utility as a scaffold for kinase inhibitors and anticancer agents. For example, pyrido[3,4-d]pyrimidines with similar substitution patterns inhibit receptor-interacting protein kinase 3 (RIPK3), a key mediator of necroptosis.

Properties

IUPAC Name

N,7-dimethyl-2-pyrrolidin-3-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5.ClH/c1-14-13-10-4-6-18(2)8-11(10)16-12(17-13)9-3-5-15-7-9;/h9,15H,3-8H2,1-2H3,(H,14,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRARCFWBXYPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=C1CCN(C2)C)C3CCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction from Preformed Pyrimidine or Pyridone Precursors

This approach involves cyclocondensation reactions between suitably substituted pyrimidines or pyridones with amines or aldehydes, facilitating the formation of the fused heterocyclic system.

  • Methodology:

    • Condensation of 2-aminopyrimidine derivatives with β-ketoesters or aldehydes under acidic or basic conditions.
    • Microwave-assisted multicomponent reactions (MCRs) enable rapid assembly, often with yields exceeding 70%.
  • Key Reactions:

    • Michael addition of nucleophiles to α,β-unsaturated intermediates, followed by cyclization.
    • Guanidine-mediated cyclization to form the pyrimidine ring from acyclic intermediates.

Construction from Preformed Pyridone Derivatives

This route involves synthesizing pyridone intermediates, which are then cyclized to form the fused heterocycle.

  • Methodology:
    • Acyclic Michael addition of nitriles or esters to suitable Michael acceptors, followed by cyclization with guanidines or amidines.
    • Microwave-assisted cyclocondensation enhances efficiency and yields.

Specific Synthetic Routes for the Target Compound

Starting Materials and Initial Functionalization

  • Starting Compound:

    • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (analogous to WO2012004299A1) serves as a versatile intermediate (see).
  • Initial Modification:

    • Nucleophilic aromatic substitution (SNAr) reactions with amines, such as pyrrolidine, to introduce the pyrrolidin-3-yl substituent at position 2.

Introduction of the Methyl Group at Position 7

  • Method:

    • Alkylation using methyl iodide or methyl triflate under basic conditions to selectively methylate the 7-position.
  • Reaction Conditions:

    • Base: Potassium carbonate or sodium hydride.
    • Solvent: Dimethylformamide (DMF) or acetonitrile.
    • Temperature: 0–25°C for controlled methylation.

Formation of the Amine Side Chain

  • Pyrrolidine Attachment:

    • Nucleophilic substitution of the dichloro group at position 2 with pyrrolidine derivatives under reflux in polar aprotic solvents.
  • Reaction Conditions:

    • Solvent: Dimethyl sulfoxide (DMSO) or DMF.
    • Catalyst: None required, but phase-transfer catalysts can enhance yields.

Final Functionalization and Hydrochloride Salt Formation

  • Amine Methylation:

    • Methylation of the amino group on the heterocycle to obtain the methyl-amine derivative.
  • Salt Formation:

    • Treatment with hydrochloric acid in ethanol or methanol to yield the hydrochloride salt, ensuring compound stability and solubility.

Data Tables Summarizing Key Reactions and Conditions

Step Reaction Reagents Solvent Conditions Yield (%) Notes
1 Nucleophilic substitution at dichloro Pyrrolidine DMSO Reflux, 24h 75–85 Selective at position 2
2 Methylation at position 7 Methyl iodide/triflate DMF 0°C to room temp 70–80 Controlled methylation
3 Side chain attachment Pyrrolidine derivative DMSO Reflux 65–78 For pyrrolidin-3-yl group
4 Hydrochloride salt formation HCl in ethanol - Room temp Quantitative Purification step

Research Findings and Notable Methodologies

Patented Methods (WO2012004299A1)

  • The synthesis of tetrahydro-pyrido-pyrimidine derivatives involves nucleophilic aromatic substitution and subsequent functionalization steps, emphasizing the importance of selective halogen displacement and methylation to achieve the desired substitution pattern.

Literature on Similar Heterocyclic Syntheses

  • The synthesis of related heterocycles such as pyrido[2,3-d]pyrimidines demonstrates the utility of multicomponent reactions, microwave-assisted cyclizations, and guanidine-mediated ring closures, which can be adapted for this compound.

Advanced Synthetic Techniques

  • Microwave-assisted cyclocondensation significantly reduces reaction times and improves yields, facilitating rapid library synthesis of derivatives.
  • Use of Buchwald-Hartwig coupling for arylation and amination steps enhances regioselectivity and functional group tolerance.

Notes on Optimization and Scalability

  • Reaction Optimization:

    • Temperature control during methylation and substitution steps is crucial to prevent over-alkylation or side reactions.
    • Choice of solvent impacts reaction rate and yield; polar aprotic solvents like DMSO and DMF are preferred.
  • Scalability:

    • Multi-step sequences with high-yielding reactions and straightforward purification facilitate scale-up.
    • Use of microwave-assisted methods can be adapted for larger-scale synthesis with appropriate equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities

The pyrido[3,4-d]pyrimidine core is shared among several analogs, including:

  • 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine (C₇H₉ClN₄, MW: 200.63)
  • Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride (C₁₁H₂₁ClN₄O, MW: 284.77)
  • 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride (C₁₈H₂₁Cl₂N₅, MW: 378.3)

All compounds feature nitrogen-rich bicyclic systems, which are critical for hydrogen bonding and π-π interactions in biological targets.

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Molecular Differences
Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Pyrido[3,4-d]pyrimidine 7-Methyl, 2-pyrrolidin-3-yl, methylamine hydrochloride 283.80 Enhanced solubility due to HCl salt
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Pyrido[2,3-d]pyrimidine 4-Chloro, 2-amine 200.63 Electronegative Cl may improve reactivity
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride Pyrimidine Diethylamine, pyrrolidin-3-yloxy 284.77 Ether linkage introduces flexibility
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Pyrrolo[2,3-d]pyrimidine 4-Chlorobenzyl, piperidin-4-amine 378.3 Bulky substituent may limit permeability

Key Observations :

  • Pyrrolidine vs.
  • Chlorine Substitution : The 4-chloro analog lacks the methylamine group, reducing basicity but increasing electrophilicity for nucleophilic reactions.
  • Solubility : Hydrochloride salts (target compound and ) exhibit superior aqueous solubility compared to neutral analogs like .

Biological Activity

Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C13H21N5·HCl
  • Molecular Weight : 283.8 g/mol
  • CAS Number : 1185301-80-7

Research indicates that compounds structurally related to this compound may interact with various biological targets:

  • Kinase Inhibition : The compound exhibits potential as a kinase inhibitor. Kinases are crucial in regulating cellular functions such as proliferation and metabolism. Inhibiting specific kinases can lead to reduced cell growth and survival in cancer cells .
  • Heat Shock Protein Inhibition : Similar compounds have been shown to inhibit heat shock proteins (Hsp90), which are often overexpressed in cancer. This inhibition can induce apoptosis in cancer cells and enhance the effectiveness of other therapeutic agents .

Antitumor Activity

The biological activity of this compound has been linked to its potential antitumor effects:

  • Cell Proliferation Inhibition : Studies suggest that this compound can significantly inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis .

Neuroprotective Effects

Emerging studies have hinted at neuroprotective properties associated with similar pyrido[3,4-d]pyrimidine derivatives. These compounds may offer protection against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

  • In Vitro Studies : A study demonstrated that a related pyrido[2,3-d]pyrimidine compound inhibited the growth of melanoma cells with an IC50 value of 38.6 nM, showcasing its potential as a lead compound for targeted therapy in melanoma .
  • In Vivo Models : Animal models treated with similar compounds exhibited reduced tumor size and improved survival rates compared to control groups. These findings support the potential application of this class of compounds in cancer therapy .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorKinase inhibition
NeuroprotectiveModulation of neurotransmitter systems
Apoptosis InductionInduces cell cycle arrest

Q & A

Q. What are the optimal synthetic routes for preparing Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step processes, including cyclization for the pyrido[3,4-d]pyrimidine core and functionalization of the pyrrolidine moiety. Key steps derived from analogous compounds include:

  • Cyclization : Use dry acetonitrile or dichloromethane as solvents for core formation .
  • Reductive Amination : Introduce the pyrrolidine group under inert conditions (e.g., nitrogen atmosphere) with catalysts like palladium or nickel .
  • Salt Formation : React the free base with hydrochloric acid in ethanol to form the hydrochloride salt .

Q. Optimization Strategies :

  • Vary reaction temperatures (80–120°C) to balance yield and purity.
  • Use TLC (silica gel, ethyl acetate/hexane) to monitor intermediates .
  • Purify via recrystallization (acetonitrile or ethanol) to achieve >95% purity .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepSolventCatalystTemperatureYield (%)Reference
Core CyclizationDry AcetonitrileNone80°C68–78
Reductive AminationDCMPd/C25°C65
Salt FormationEthanolHCl (gas)0–5°C90

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups at C7, pyrrolidine at C2) .
  • Mass Spectrometry (MS) : Compare experimental molecular ion peaks with theoretical values (e.g., m/z 320.2 for [M+H]+^+) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Critical Note : Discrepancies in NMR splitting patterns may indicate stereochemical impurities; use chiral chromatography if enantiopurity is critical .

Q. What are the key stability and solubility considerations for this compound in experimental assays?

Methodological Answer:

  • Solubility : Test in DMSO (≥50 mM stock solutions) and dilute into aqueous buffers (pH 7.4). Poor solubility in water (<1 mg/mL) necessitates surfactants (e.g., Tween-80) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation at the pyrimidine ring is a common issue; store at -20°C under argon .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the pyrrolidine and pyrido-pyrimidine moieties?

Methodological Answer:

  • Analog Synthesis : Replace the pyrrolidine with piperidine or morpholine to assess steric/electronic effects .
  • Biological Assays : Test analogs in kinase inhibition assays (e.g., JAK2 or mTOR targets) using fluorescence polarization .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. Table 2: SAR Insights from Structural Analogs

ModificationBiological Activity ChangeReference
Pyrrolidine → PiperidineReduced potency (IC50 ↑ 2x)
Methyl at C7 → EthylImproved metabolic stability

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic (PK) Profiling : Measure plasma half-life (e.g., rodent models) to identify rapid clearance issues .
  • Metabolite Identification : Use LC-MS/MS to detect inactive/degraded metabolites in liver microsomes .
  • Dose Optimization : Adjust dosing regimens (e.g., QD vs. BID) to maintain therapeutic plasma levels .

Case Study : If in vitro IC50 = 10 nM but in vivo ED50 = 50 mg/kg, investigate bioavailability via portal vein sampling .

Q. How can researchers validate target engagement in cellular models for this compound?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
  • RNAi/CRISPR Knockdown : Compare compound efficacy in wild-type vs. target-deficient cells .
  • Biomarker Analysis : Quantify downstream signaling markers (e.g., phosphorylated proteins via Western blot) .

Q. What are the best practices for troubleshooting low yields in large-scale synthesis?

Methodological Answer:

  • Scale-Up Adjustments : Replace batch reactors with flow chemistry for exothermic steps (e.g., cyclization) .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., overalkylation) and adjust stoichiometry .
  • Catalyst Screening : Test alternatives to Pd/C (e.g., Raney nickel) for improved selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride
Reactant of Route 2
Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride

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